molecular formula C5H9ClO3 B081098 2-Methoxyethyl Chloroacetate CAS No. 13361-36-9

2-Methoxyethyl Chloroacetate

Cat. No.: B081098
CAS No.: 13361-36-9
M. Wt: 152.57 g/mol
InChI Key: SVLBINWLZIVRJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyethyl Chloroacetate can be synthesized through the esterification of chloroacetic acid with 2-methoxyethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous esterification of chloroacetic acid with 2-methoxyethanol. The reaction is carried out in a reactor equipped with a distillation column to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the ester .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Methoxyethyl Chloroacetate involves its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles. This property makes it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific nucleophile and the resulting substituted product .

Properties

IUPAC Name

2-methoxyethyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-8-2-3-9-5(7)4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLBINWLZIVRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278087
Record name 2-Methoxyethyl Chloroacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13361-36-9
Record name 13361-36-9
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Record name 2-Methoxyethyl Chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxyethyl Chloroacetate
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